

Application of 2-Biphenylboronic Acid in the Synthesis of Pharmaceutical Intermediates

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Compound of Interest

Compound Name: 2-Biphenylboronic acid

Cat. No.: B1276779

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Biphenylboronic acid (CAS 4688-76-0) is a vital organoboron compound extensively utilized as a key building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.^{[1][2]} Its utility predominantly lies in its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental transformation in the synthesis of numerous active pharmaceutical ingredients (APIs).^{[1][3]} Additionally, it serves as a substrate in copper-catalyzed Chan-Lam coupling reactions for the formation of carbon-heteroatom bonds. This document provides detailed application notes and experimental protocols for the use of **2-biphenylboronic acid** and its derivatives in the synthesis of key pharmaceutical intermediates, with a focus on the sartan class of antihypertensive drugs.

Chemical Properties of **2-Biphenylboronic Acid**^{[1][2][4][5]}

Property	Value
CAS Number	4688-76-0
Molecular Formula	C ₁₂ H ₁₁ BO ₂
Molecular Weight	198.03 g/mol
Appearance	White to off-white powder
Melting Point	167-172 °C
Purity	≥98%

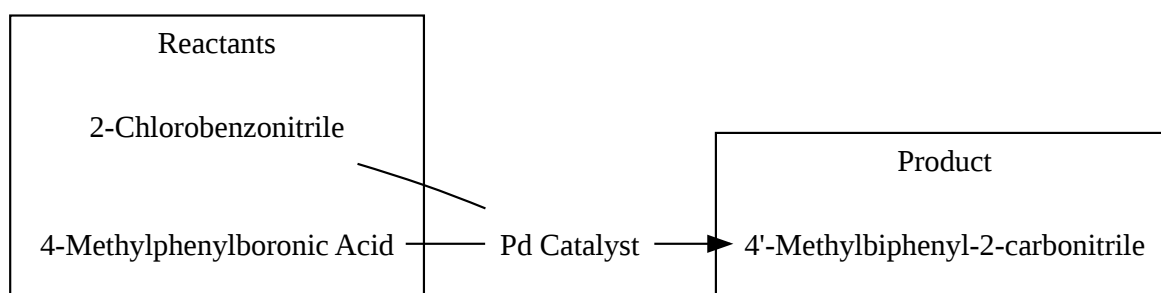
I. Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures prevalent in many pharmaceuticals. While direct protocols starting from **2-biphenylboronic acid** for sartan synthesis are not readily available in the provided literature, closely related methodologies demonstrate the principle and are detailed below.

Application: Synthesis of Losartan Intermediate (4'-Methylbiphenyl-2-carbonitrile)

Losartan is an angiotensin II receptor blocker used to treat high blood pressure. A key intermediate in its synthesis is 4'-methylbiphenyl-2-carbonitrile. The following protocol describes a highly efficient Suzuki-Miyaura coupling for the synthesis of this intermediate.

Reaction Scheme:



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Caption: Synthesis of 4'-Methylbiphenyl-2-carbonitrile via Suzuki-Miyaura Coupling.

Experimental Protocol: Synthesis of 4'-Methylbiphenyl-2-carbonitrile

This protocol is adapted from a sustainable synthesis approach utilizing palladium nanoparticles.

Materials:

- 2-Chlorobenzonitrile
- 4-Methylphenylboronic acid
- Palladium nanoparticles (PdNPs) on a support (or a suitable Pd catalyst like Pd(PPh₃)₄)
- Potassium carbonate (K₂CO₃)
- Acetone
- Water

Procedure:

- To a round-bottom flask, add 2-chlorobenzonitrile (1.0 mmol), 4-methylphenylboronic acid (1.5 mmol), and potassium carbonate (2.0 mmol).
- Add the palladium catalyst (e.g., 1 mol% PdNPs).
- Add a 1:1 mixture of acetone and water (20 mL).
- Stir the reaction mixture at 35 °C.
- Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, dilute the mixture with ethyl acetate and wash with water and brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel.

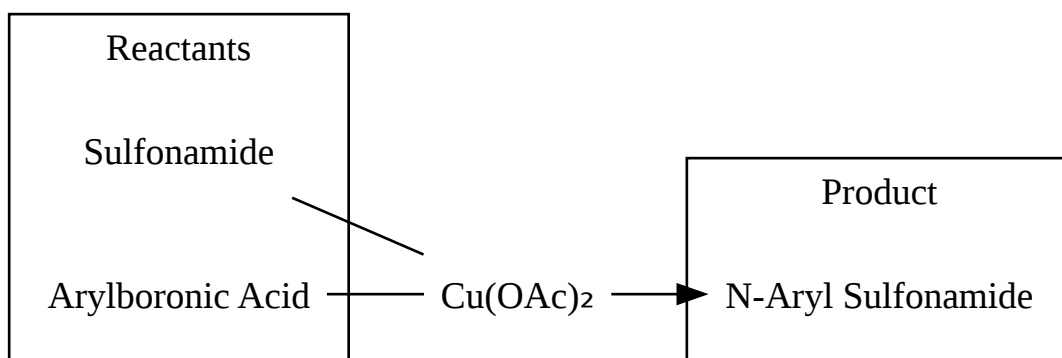
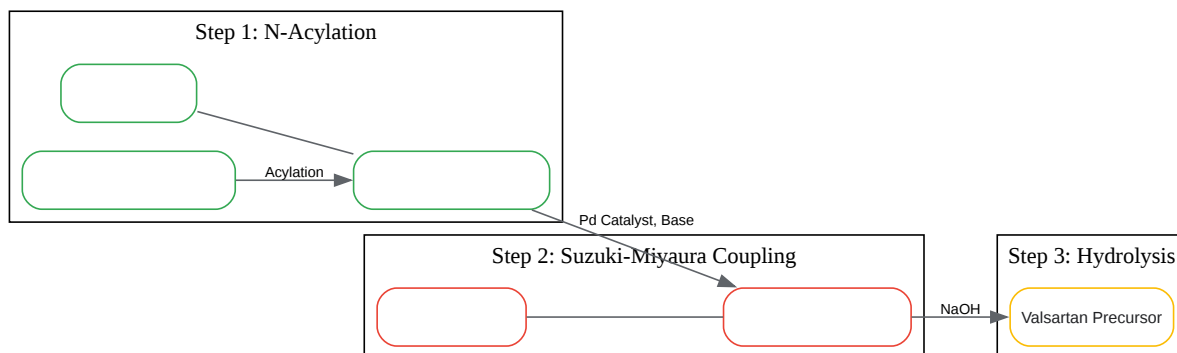
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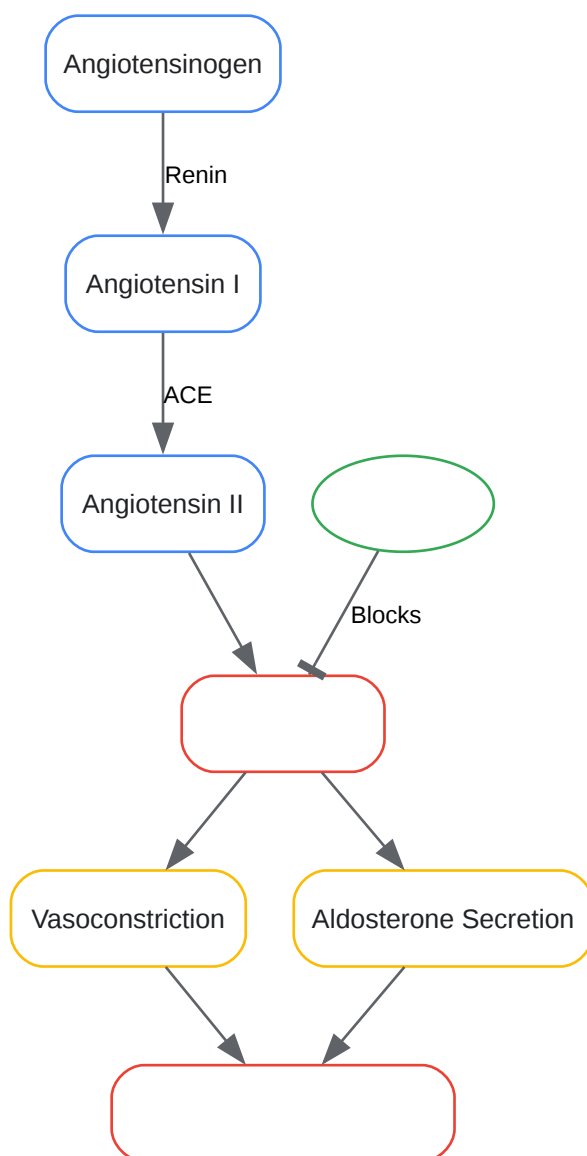
Catalyst	Catalyst Loading (mol%)	Base	Solvent	Temperature (°C)	Time (h)	Yield (%)
PdNPs	1	K ₂ CO ₃	Acetone/H ₂ O (1:1)	35	Not Specified	98

Application: Synthesis of a Key Intermediate for Valsartan

Valsartan is another widely used angiotensin II receptor antagonist. A crucial step in its synthesis involves the formation of a biphenyl structure via Suzuki-Miyaura coupling. The following protocol describes the synthesis of a valsartan precursor.

Experimental Workflow:





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